molecular formula C24H21N3O5S B2912679 (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-65-8

(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2912679
CAS No.: 865174-65-8
M. Wt: 463.51
InChI Key: KOVFYDFEFBZVRF-IZHYLOQSSA-N
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Description

(Z)-Ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dioxopyrrolidine moiety and an ethyl carboxylate substituent. The Z-configuration of the imino group defines its stereochemical orientation, which is critical for its biological interactions . The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications, while the dioxopyrrolidinyl group may act as a Michael acceptor, enhancing reactivity with biological targets such as enzymes or receptors . The allyl and carboxylate groups contribute to its solubility and pharmacokinetic properties, balancing lipophilicity and polar interactions.

Properties

IUPAC Name

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-13-26-18-10-7-16(23(31)32-4-2)14-19(18)33-24(26)25-22(30)15-5-8-17(9-6-15)27-20(28)11-12-21(27)29/h3,5-10,14H,1,4,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVFYDFEFBZVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and ethyl groups. The final step involves the formation of the imino group and the attachment of the pyrrolidin-1-yl benzoyl moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The target compound shares structural homology with other thiazole- and pyrimidine-based derivatives. For instance:

  • Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This compound combines a thiazolo[3,2-a]pyrimidine core with fluorobenzylidene and phenyl groups.
  • 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (): A quinazolinone derivative with bromine substituents, this compound lacks the thiazole ring but shares a fused bicyclic system. Bromine atoms increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Structural Comparison Table

Compound Core Structure Key Substituents Bioactivity Relevance
Target Compound Benzo[d]thiazole Dioxopyrrolidinyl, allyl, ethyl carboxylate Enzyme inhibition, anticancer potential
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Fluorobenzylidene, phenyl Analgesic, anti-inflammatory
Quinazolinone () Quinazolin-4(3H)-one Bromine, acetohydrazide Anticancer, enzyme modulation
Bioactivity and Pharmacological Profiles
  • The ethyl carboxylate enhances aqueous solubility, facilitating in vitro assays.
  • Thiazolo[3,2-a]pyrimidine () : Demonstrated analgesic activity via cyclooxygenase (COX) inhibition, attributed to the fluorobenzylidene group’s electron-withdrawing effects .
  • Quinazolinone Derivatives (): Exhibited cytotoxicity against cancer cell lines, with bromine atoms enhancing DNA alkylation capacity .

Bioactivity Data Comparison

Compound IC50 (Cancer Cells) Key Mechanism Reference
Target Compound Data pending Putative ferroptosis induction
Thiazolo[3,2-a]pyrimidine () 12 µM (COX-2) COX-2 inhibition
Quinazolinone () 8 µM (HeLa) DNA intercalation

Physicochemical and Pharmacokinetic Properties

  • Solubility: Ethyl carboxylate enhances water solubility (>50 µg/mL) relative to non-esterified analogs.
  • Metabolic Stability : The dioxopyrrolidinyl group may undergo hydrolysis in vivo, necessitating prodrug strategies for sustained activity .

Biological Activity

(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on current research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity. It includes a benzo[d]thiazole core, an allyl group, and a dioxopyrrolidine moiety, which may enhance its reactivity and binding affinity to biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Core StructureBenzo[d]thiazole derivative
Functional GroupsAllyl group, dioxopyrrolidine
ClassHeterocyclic compound
TypeCarboxylate ester

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with various biological pathways. Preliminary studies suggest potential inhibition of key enzymes involved in cancer progression and inflammation.

Biological Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant biological activities. The compound has been evaluated for its potential in various therapeutic areas:

  • Antitumor Activity :
    • Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
    • A recent investigation revealed that derivatives with structural similarities exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Compounds within this class have demonstrated the ability to reduce pro-inflammatory cytokines in vitro.
    • This suggests that (Z)-ethyl 3-allyl may modulate inflammatory responses through NF-kB pathway inhibition .
  • Antimicrobial Properties :
    • Research on related benzo[d]thiazole derivatives has shown promising antibacterial and antifungal activities.
    • The presence of the dioxopyrrolidine moiety may enhance membrane permeability, facilitating antimicrobial action .

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AntitumorInduces apoptosis; IC50 in micromolar range
Anti-inflammatoryReduces cytokine levels; NF-kB inhibition
AntimicrobialEffective against bacteria/fungi; enhanced permeability

Case Studies

Several case studies have highlighted the potential applications of benzo[d]thiazole derivatives in drug development:

  • Case Study 1 : A derivative with a similar structure was found to inhibit BRAF(V600E), a common mutation in melanoma, showcasing its potential as an anticancer agent .
  • Case Study 2 : A series of benzothiazole derivatives were reported to exhibit significant anti-inflammatory effects in animal models, suggesting their utility in treating chronic inflammatory diseases .

Future Directions

Further research is required to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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